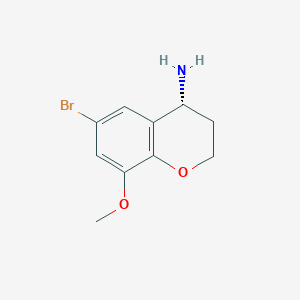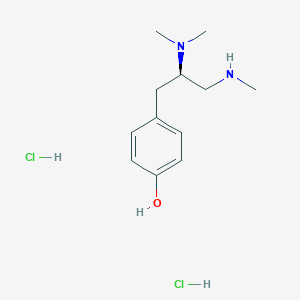
(R)-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a valuable substance for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the reaction of phenol with dimethylamine and methylamine under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the successful synthesis of the compound.
Industrial Production Methods: In industrial settings, the production of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl is carried out on a larger scale using advanced chemical engineering techniques. The process involves the use of reactors and other specialized equipment to maintain the required reaction conditions. The compound is then purified through various methods such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent. In industry, it is utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl include other phenol derivatives with dimethylamino and methylamino groups. Examples include 4-(2-(Dimethylamino)ethyl)phenol and 4-(2-(Methylamino)ethyl)phenol.
Uniqueness: What sets ®-4-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2hcl apart from similar compounds is its specific stereochemistry and the presence of two amino groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H22Cl2N2O |
|---|---|
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
4-[(2R)-2-(dimethylamino)-3-(methylamino)propyl]phenol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-13-9-11(14(2)3)8-10-4-6-12(15)7-5-10;;/h4-7,11,13,15H,8-9H2,1-3H3;2*1H/t11-;;/m1../s1 |
Clé InChI |
KTKMKVIWSSEYJZ-NVJADKKVSA-N |
SMILES isomérique |
CNC[C@@H](CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
SMILES canonique |
CNCC(CC1=CC=C(C=C1)O)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




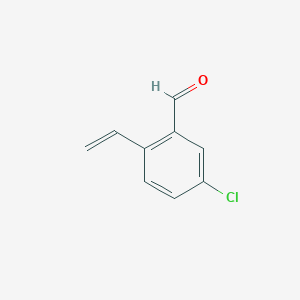

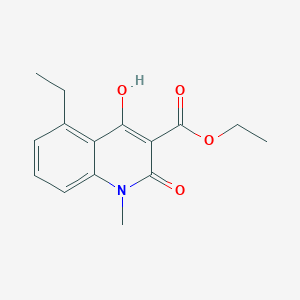


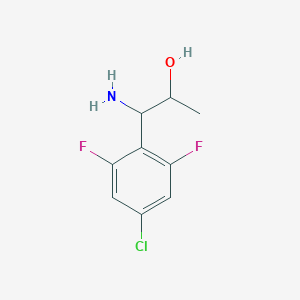

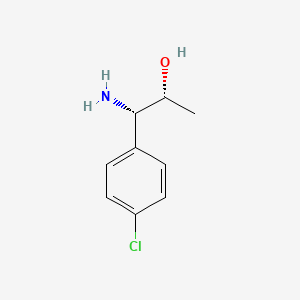

![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
